2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE
Overview
Description
2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of 2-Amino-1-(3,5-difluorophenyl)ethanone derivatives is in the synthesis of heterocyclic compounds, which are integral in pharmaceutical, medicinal, and drug research. For example, the synthesis of specific compounds using 4-chlorophenol as a starting material has showcased significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the compound's role as an active pharmaceutical ingredient with potential in developing new antimicrobial agents (Wanjari, 2020).
Biocatalytic Process Development
In industrial applications, certain derivatives of 2-Amino-1-(3,5-difluorophenyl)ethanone, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, are crucial chiral intermediates. They are used in synthesizing therapeutic agents like Ticagrelor, which is effective for treating acute coronary syndromes. The development of biocatalytic processes involving ketoreductase enzymes illustrates the compound's significance in synthesizing high-purity pharmaceuticals, demonstrating a green and efficient approach with a high space–time yield, marking its potential for extensive industrial applications (Guo et al., 2017).
Synthesis of Schiff Bases and Antifungal Activities
The compound is used in the synthesis of Schiff bases with heterocyclic moieties, displaying notable antifungal activities. Such applications underscore the compound's role in developing antifungal agents, potentially addressing various fungal infections. The synthesis process involves multiple stages, including condensation and cyclization, indicating a complex synthetic pathway that leads to bioactive compounds with potential pharmaceutical applications (Khatun, Islam & Hai, 2012).
Synthesis of Polyfluorinated Arylhydrazines and Arylhydrazones
Polyfluorinated arylhydrazones, synthesized from compounds like 1-(4-amino-tetrafluorophenyl)ethanone, showcase the compound's role in creating polyfluorinated derivatives with potential applications in various industrial and research fields. The synthesis involves the action of acids and the formation of complex molecular structures, as evidenced by X-ray diffraction analysis. Such compounds, due to their intricate structures and properties, could be pivotal in material science, pharmaceuticals, and chemical research (Politanskaya, Bagryanskaya & Tretyakov, 2018).
Future Directions
Properties
IUPAC Name |
2-amino-1-(3,5-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNOUPMEGGYLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650439 | |
Record name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339001-26-2 | |
Record name | 2-Amino-1-(3,5-difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.